molecular formula C16H15BrClNO3S2 B606286 BMS-986124 CAS No. 1447968-71-9

BMS-986124

Cat. No.: B606286
CAS No.: 1447968-71-9
M. Wt: 448.8 g/mol
InChI Key: PMPBBWPDHSHENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

BMS-986124 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BMS-986124 has several scientific research applications, particularly in the field of neuroscience. It is used to study the modulation of the mu-opioid receptor, which plays a critical role in pain perception and reward systems within the brain. This compound is also used in research related to the development of new therapeutics targeting G-protein-coupled receptors .

Mechanism of Action

BMS-986124 exerts its effects by acting as a silent allosteric modulator of the mu-opioid receptor. It blocks the effects of the mu-opioid receptor positive allosteric modulator BMS-986122, but does not affect the binding or activities of orthosteric mu-opioid receptor agonists. This modulation occurs through alterations in the conformational dynamics in the core region of G-protein-coupled receptors .

Comparison with Similar Compounds

BMS-986124 is similar to BMS-986122, with the primary difference being the positions of the bromo- and methoxy-moieties on the benzyl group. Both compounds modulate the mu-opioid receptor, but this compound acts as a silent allosteric modulator, whereas BMS-986122 is a positive allosteric modulator .

Other similar compounds include:

These compounds share similar structural features and biological activities, but each has unique properties that make them suitable for different research applications.

Properties

CAS No.

1447968-71-9

Molecular Formula

C16H15BrClNO3S2

Molecular Weight

448.8 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)sulfonyl-1,3-thiazolidine

InChI

InChI=1S/C16H15BrClNO3S2/c1-22-15-10-11(17)2-7-14(15)16-19(8-9-23-16)24(20,21)13-5-3-12(18)4-6-13/h2-7,10,16H,8-9H2,1H3

InChI Key

PMPBBWPDHSHENJ-UHFFFAOYSA-N

SMILES

COc1cc(Br)ccc1C1SCCN1S(=O)(=O)c1ccc(cc1)Cl

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-986122;  BMS 986124;  BMS986124.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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